molecular formula C16H15N3O2S B5694577 N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine

N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B5694577
M. Wt: 313.4 g/mol
InChI Key: WJRLGDHTEVBNIE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, a pyridine ring, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxyaniline with 3-pyridinecarboxaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the final thiazole product. Reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine
  • N-(2,4-dimethoxyphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
  • N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-thiol

Uniqueness

N-(2,4-dimethoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-12-5-6-13(15(8-12)21-2)18-16-19-14(10-22-16)11-4-3-7-17-9-11/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLGDHTEVBNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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